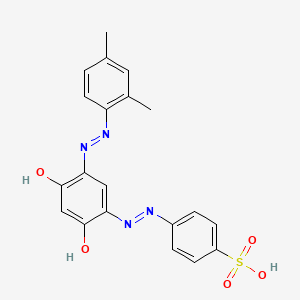

Benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This particular compound is notable for its vibrant color, making it useful in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dimethylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2,4-dihydroxybenzenesulfonic acid under alkaline conditions to yield the final azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of the azo bond.

Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.

Reduction: Sodium dithionite, hydrogen with a catalyst (e.g., palladium on carbon); neutral or basic conditions.

Substitution: Electrophiles such as halogens, nitro groups; typically in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Cleaved products such as benzenesulfonic acid derivatives and nitro compounds.

Reduction: Corresponding amines.

Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- has several applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in staining techniques to visualize cellular components under a microscope.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological pathways. The specific molecular targets and pathways depend on the context of its application, such as binding to proteins or nucleic acids in biological systems.

Comparison with Similar Compounds

Similar Compounds

- Benzenesulfonic acid, 4-((2,4-dimethylphenyl)azo)-

- Benzenesulfonic acid, 4-((2-hydroxyphenyl)azo)-

- Benzenesulfonic acid, 4-((4-nitrophenyl)azo)-

Uniqueness

Benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- is unique due to the presence of both dimethyl and dihydroxy groups on the aromatic rings. This structural feature imparts distinct chemical properties, such as enhanced solubility and specific reactivity patterns, making it particularly useful in certain applications compared to its analogs.

Biological Activity

Benzenesulfonic acid derivatives, particularly those with azo functional groups, have garnered significant interest due to their diverse biological activities. This article focuses on the compound Benzenesulfonic acid, 4-((5-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)- , examining its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₂H₁₀N₂O₅S

- Molecular Weight : 278.28 g/mol

- CAS Number : Not specifically listed; however, it is related to other benzenesulfonic acids and azo compounds.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Properties :

- Azo compounds are known for their antimicrobial activities. Studies have shown that certain sulfonamide derivatives exhibit significant antibacterial effects against various strains of bacteria.

- For instance, a study highlighted the synthesis of azo Schiff bases containing sulfanilamide, which demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .

-

Cardiovascular Effects :

- Research has indicated that benzenesulfonamide derivatives can influence perfusion pressure in cardiovascular systems. A specific derivative was shown to reduce perfusion pressure in a time-dependent manner, suggesting potential applications in managing hypertension .

- The mechanism was attributed to the inhibition of L-type calcium channels, which are crucial in regulating vascular tone .

-

Biodegradation Potential :

- The biodegradation of azo compounds under anaerobic and aerobic conditions has been extensively studied. It has been found that certain bacterial strains can mineralize sulfonated azo dyes effectively, indicating a potential for environmental applications .

- The ability to degrade these compounds suggests that they may not only pose environmental risks but also offer opportunities for bioremediation strategies.

Case Study 1: Antimicrobial Activity

A recent study focused on synthesizing new azo compounds from 4-amino-2-hydroxybenzoic acid. The resulting compounds were tested for antimicrobial activity against various pathogens. The findings indicated that the synthesized azo derivatives exhibited significant antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus.

Case Study 2: Cardiovascular Research

In an experimental setup evaluating the effects of benzenesulfonamide derivatives on perfusion pressure, it was observed that one particular derivative (4-(2-aminoethyl)-benzenesulfonamide) significantly decreased perfusion pressure compared to controls. This result suggests a promising avenue for developing antihypertensive agents based on sulfonamide structures .

Research Findings Summary

Properties

CAS No. |

72138-98-8 |

|---|---|

Molecular Formula |

C20H18N4O5S |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

4-[[5-[(2,4-dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C20H18N4O5S/c1-12-3-8-16(13(2)9-12)22-24-18-10-17(19(25)11-20(18)26)23-21-14-4-6-15(7-5-14)30(27,28)29/h3-11,25-26H,1-2H3,(H,27,28,29) |

InChI Key |

NQOVDDULHPGVSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.